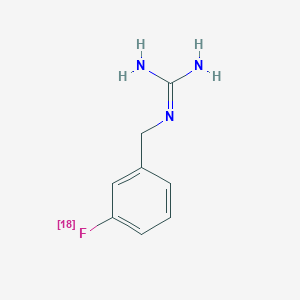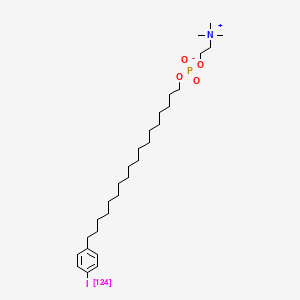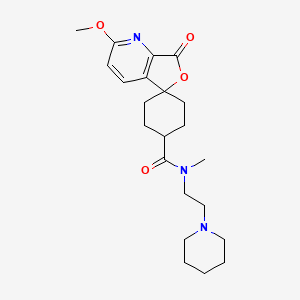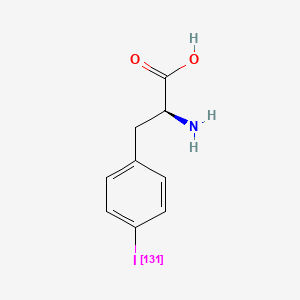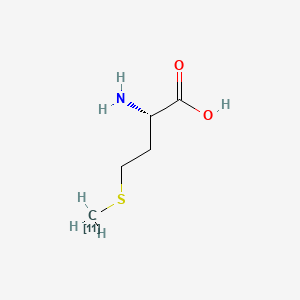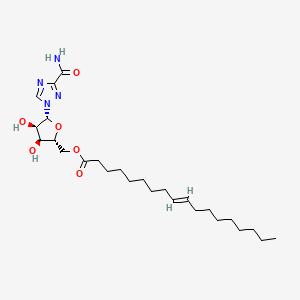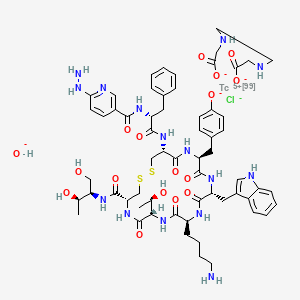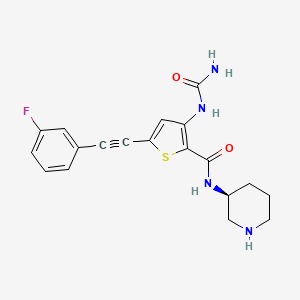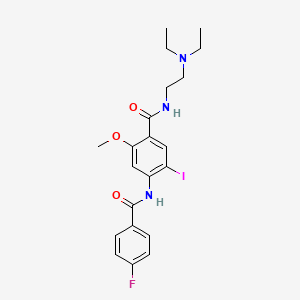
Ioflubenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ioflubenzamide involves the iodination of a benzamide derivative. The general synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting a substituted aniline with an acyl chloride.
Iodination: The benzamide core is then iodinated using iodine-131 to form the final radiolabeled compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure the purity and specific activity of the radiolabeled compound. The process includes:
Radiolabeling: Incorporation of iodine-131 into the benzamide core.
Purification: The product is purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Quality Control: The final product undergoes rigorous quality control to ensure its radiochemical purity and specific activity.
化学反応の分析
Types of Reactions: Ioflubenzamide primarily undergoes radiolabeling reactions. The key reactions include:
Iodination: The introduction of iodine-131 into the benzamide core.
Binding to Melanin: The benzamide moiety binds to melanin within melanoma cells.
Common Reagents and Conditions:
Iodine-131: Used for radiolabeling.
Substituted Aniline and Acyl Chloride: Used for the synthesis of the benzamide core.
Major Products Formed: The major product formed is this compound I-131, which is used for targeted radiotherapy of melanin-expressing tumors .
科学的研究の応用
Ioflubenzamide has several scientific research applications, including:
Chemistry: Used as a model compound for studying radiolabeling techniques and the behavior of radiolabeled compounds.
Biology: Investigated for its selective binding to melanin and its potential use in targeting melanin-expressing cells.
Medicine: Developed for the treatment of metastatic melanoma by delivering targeted radiation to tumor cells.
Industry: Used in the development of radiopharmaceuticals and targeted cancer therapies
作用機序
ヨードフルベンザミドは、以下のメカニズムでその効果を発揮します。
メラニン結合: ヨードフルベンザミドのベンザミド部分は、メラノーマ細胞内のメラニンに結合します。
放射線供給: 放射性標識化されたヨウ素-131は、メラニンを発現する腫瘍細胞にガンマ線とベータ線を細胞毒性の用量で照射し、細胞死をもたらします.
分子標的と経路: ヨードフルベンザミドの主な分子標的は、メラノーマ細胞内のメラニンです。 ヨウ素-131によって供給される放射線は、標的腫瘍細胞のDNA損傷と細胞死を引き起こします .
類似化合物:
ヨウ素-131 BA52: メラニン発現腫瘍の標的化に使用される別の放射性標識化ベンザミド誘導体。
131-I-MIP-1145: メラノーマの標的放射線療法のために開発された類似化合物.
ヨードフルベンザミドの独自性: ヨードフルベンザミドは、メラニンへの特異的な結合と、メラニンを発現する腫瘍細胞に選択的に細胞毒性の用量の放射線を供給する能力によって、独自性を備えています。 この標的アプローチにより、周囲の正常組織へのダメージを最小限に抑え、治療の効果を高めることができます .
類似化合物との比較
Iodine-131 BA52: Another radiolabeled benzamide derivative used for targeting melanin-expressing tumors.
131-I-MIP-1145: A similar compound developed for targeted radiotherapy of melanoma.
Uniqueness of Ioflubenzamide: this compound is unique due to its specific binding to melanin and its ability to deliver a cytotoxic dose of radiation selectively to melanin-expressing tumor cells. This targeted approach minimizes damage to surrounding healthy tissues and enhances the efficacy of the treatment .
特性
CAS番号 |
864462-68-0 |
|---|---|
分子式 |
C21H25FIN3O3 |
分子量 |
513.3 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-4-[(4-fluorobenzoyl)amino]-5-iodo-2-methoxybenzamide |
InChI |
InChI=1S/C21H25FIN3O3/c1-4-26(5-2)11-10-24-21(28)16-12-17(23)18(13-19(16)29-3)25-20(27)14-6-8-15(22)9-7-14/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,24,28)(H,25,27) |
InChIキー |
UPRRZQGAQRAODM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S)-2,3-bis[(9E)-octadec-9-enoyloxy]propyl]trimethylazanium chloride](/img/structure/B10854192.png)
![(E)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10854193.png)
![tetrasodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-3-[4-[(6E)-2-[(E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-6-[(2E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]oxyphenyl]propanoic acid](/img/structure/B10854197.png)
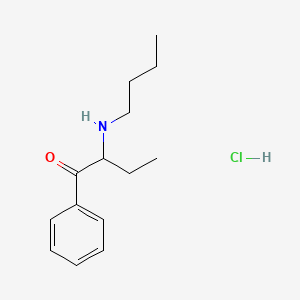
![N-[3-[(4S)-2-amino-4-methyl-1-[(2S,4S)-2-methyloxan-4-yl]-6-oxo-5H-pyrimidin-4-yl]-2-chlorophenyl]-3-cyanobenzamide](/img/structure/B10854227.png)
![N-ethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine;hydrochloride](/img/structure/B10854233.png)
